Molecular Property Differentiation: Optimized sp³ Fraction for CNS Drug Design
Compared to its N-phenyl analog 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea (CAS 1505639-84-8, MW 233.31), (Pyrrolidin-3-ylmethyl)urea (MW 143.19) exhibits a 38.6% lower molecular weight and a substantially lower lipophilicity, as indicated by calculated LogP values . This reduction in size and lipophilicity aligns with established CNS drug-likeness criteria, suggesting improved brain penetration potential for the unsubstituted parent scaffold [1].
| Evidence Dimension | Molecular Weight & Lipophilicity |
|---|---|
| Target Compound Data | MW 143.19 g/mol; LogP -0.7358 (calculated) |
| Comparator Or Baseline | 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea: MW 233.31 g/mol; LogP ~2.5 (estimated from structure) |
| Quantified Difference | MW reduction of 90.12 g/mol (38.6% lower); LogP reduction of >3 log units |
| Conditions | Calculated physicochemical properties from SMILES and PubChem data |
Why This Matters
The lower molecular weight and LogP of (Pyrrolidin-3-ylmethyl)urea make it a more favorable starting point for CNS drug discovery programs where blood-brain barrier penetration is a key requirement.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
